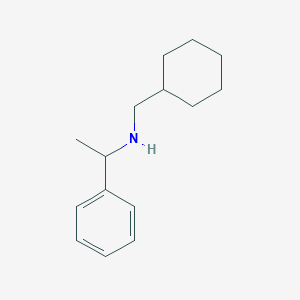

N-(cyclohexylmethyl)-1-phenylethanamine

Description

Properties

IUPAC Name |

N-(cyclohexylmethyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h3,6-7,10-11,13-14,16H,2,4-5,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHABCGJJMSQRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394164 | |

| Record name | N-(cyclohexylmethyl)-1-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356540-15-3 | |

| Record name | N-(cyclohexylmethyl)-1-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N-(cyclohexylmethyl)-1-phenylethanamine

An In-depth Technical Guide to the Physicochemical Properties of N-(cyclohexylmethyl)-1-phenylethanamine

Introduction

This compound is a secondary amine that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Structurally, it integrates a phenethylamine core, known for its presence in a wide range of neuroactive compounds, with a cyclohexylmethyl substituent on the nitrogen atom. This unique combination of a rigid aromatic ring, a flexible cycloaliphatic group, and a basic nitrogen center imparts specific physicochemical characteristics that are crucial for its application.

Understanding these properties—such as basicity (pKa), lipophilicity (LogP), and solubility—is paramount for professionals in drug development and chemical research. These parameters govern the molecule's behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles like absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the key , details the experimental methodologies for their determination, and offers insights into their implications for research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is a chiral secondary amine. The information presented here pertains to the racemic mixture unless otherwise specified.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₅H₂₃N | [2] |

| Molecular Weight | 217.35 g/mol | [2] |

| CAS Number | 356540-15-3 (Free Base) | [2] |

| 1048640-59-0 (Hydrochloride Salt) | [1] | |

| Canonical SMILES | CC(C1=CC=CC=C1)NCC2CCCCC2 | [2] |

| InChIKey | UHABCGJJMSQRRP-UHFFFAOYSA-N | [2] |

The structure consists of a 1-phenylethyl group attached to the nitrogen atom of a cyclohexylmethanamine. The presence of both aromatic and aliphatic cyclic systems makes it a molecule with significant steric bulk and lipophilicity.

Core Physicochemical Properties

The utility of a molecule in drug discovery and materials science is heavily dictated by its physical and chemical properties. This section details the most critical of these for this compound.

| Property | Value / Expected Behavior | Significance |

| XLogP3 (Lipophilicity) | 4.1 | High lipophilicity suggests good membrane permeability but potentially low aqueous solubility. |

| pKa (Basicity) | Not experimentally determined; expected for a secondary amine. | Governs ionization state, aqueous solubility, and potential for ionic interactions with biological targets. |

| Aqueous Solubility | Predicted to be low. | Affects bioavailability and formulation options. Solubility increases in acidic pH due to salt formation. |

| Organic Solvent Solubility | Predicted to be high in common organic solvents (e.g., ethanol, DMSO, ether). | Important for synthetic procedures, purification, and formulation in non-aqueous vehicles.[3][4] |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical factor in predicting the absorption and distribution of a drug candidate. A higher LogP value indicates greater solubility in lipids and, consequently, a greater ability to permeate biological membranes.

For this compound, the computationally predicted XLogP3 value is 4.1 .[2] This relatively high value is attributed to the substantial non-polar surface area contributed by the phenyl and cyclohexyl rings. The cyclohexylmethyl group, in particular, enhances lipophilicity more than a comparable benzyl group would, due to its fully aliphatic and flexible nature.[1] This property is a double-edged sword in drug design; while it promotes membrane crossing, it can also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target binding.

Basicity (pKa)

As a secondary amine, this compound is basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[5] The basicity, quantified by the pKa of its conjugate acid, is one of its most important chemical properties. The pKa value determines the degree of ionization at a given pH, which profoundly impacts solubility, receptor binding, and oral absorption.[6]

While no experimental pKa value is published for this specific molecule, it can be precisely determined using potentiometric titration. This technique is considered the gold standard for pKa determination due to its accuracy and reliability.[7]

This protocol outlines the steps to determine the pKa of the conjugate acid of this compound.

-

Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).[8] If aqueous solubility is too low, a co-solvent system (e.g., water-ethanol) may be used, though this will yield an apparent pKa (pKa*).

-

Titrant Preparation : Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).

-

Titration Setup : Place the amine solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration Execution : Add the HCl titrant to the amine solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the total volume of titrant added and the corresponding pH.[7]

-

Data Analysis : Plot the recorded pH values against the volume of HCl added. The resulting titration curve will be sigmoidal. The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the inflection point of the curve. The data can be fitted to the Henderson-Hasselbalch equation for a precise determination.[7]

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

The solubility of a compound dictates its suitability for various applications, from chemical synthesis to pharmaceutical formulation.

-

Aqueous Solubility : Due to its high molecular weight and large hydrophobic structure, this compound is expected to have low solubility in neutral water.[3] The amine group can form hydrogen bonds with water, but the large hydrocarbon portion dominates, making the molecule hydrophobic.[3]

-

pH-Dependent Solubility : As a base, its aqueous solubility is highly pH-dependent. In acidic solutions (pH < pKa), the amine nitrogen becomes protonated to form an ammonium salt.[9][10] This salt is an ionic species and is significantly more water-soluble than the neutral free base. This principle is widely used in drug formulation to create soluble hydrochloride salts of basic drugs.

-

Organic Solubility : The compound is expected to be readily soluble in a wide range of organic solvents, including alcohols, ethers, and chlorinated hydrocarbons.[3][4] This is due to the favorable van der Waals interactions between the molecule's hydrocarbon regions and the non-polar solvents.

A straightforward protocol can establish a qualitative solubility profile.

-

Setup : Arrange a series of labeled test tubes, each containing a different solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, acetone, ethyl acetate).

-

Addition : Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each test tube.

-

Observation : Vigorously stir or vortex each tube for 1-2 minutes.

-

Analysis : Visually inspect each tube for undissolved solid. Classify as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all solid remains). Note any color changes or reactions.[9]

Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information.

Caption: A generalized workflow for the synthesis and structural confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the compound's elemental composition. It provides a highly accurate mass measurement, which should match the calculated exact mass of the molecular ion ([M+H]⁺ for the protonated free base).[1] Further analysis by tandem MS (MS/MS) would reveal characteristic fragmentation patterns of the phenethylamine skeleton, which is useful for structural elucidation and identification in complex mixtures.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

-

¹H NMR : The proton NMR spectrum would be complex but highly informative. It would show distinct signals for the aromatic protons of the phenyl ring, the methine and methyl protons of the ethyl group, the methylene bridge protons, and the various protons of the cyclohexyl ring.[1] The N-H proton would appear as a broad singlet.

-

¹³C NMR : The carbon NMR spectrum would confirm the presence of the 15 carbon atoms in their unique chemical environments, including the distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl and cyclohexylmethyl groups.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

-

~3300-3400 cm⁻¹ : A weak to medium band corresponding to the N-H stretch of the secondary amine.

-

~3000-3100 cm⁻¹ : C-H stretching vibrations for the aromatic ring.

-

~2850-2950 cm⁻¹ : Strong bands for the C-H stretching of the aliphatic (cyclohexyl and ethyl) groups.

-

~1600, ~1490 cm⁻¹ : C=C stretching vibrations characteristic of the phenyl ring.[13]

Conclusion

This compound is a secondary amine with a distinct set of physicochemical properties defined by its hybrid structure. Its high lipophilicity (XLogP3 ≈ 4.1) suggests excellent potential for crossing biological membranes, a key attribute for CNS-targeted agents. Its basicity, while not experimentally reported, is a critical parameter that can be reliably determined via potentiometric titration and is fundamental to its aqueous solubility and biological interactions. The compound's low solubility in neutral water but enhanced solubility in acidic media is a classic characteristic of basic amines and a key consideration for formulation. A comprehensive spectroscopic analysis using MS, NMR, and IR is essential for unambiguous structural confirmation and purity assessment. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize and characterize this compound in their scientific endeavors.

References

-

This compound hydrochloride | 1048640-59-0. Benchchem.

-

This compound | C15H23N | CID 3610923. PubChem, National Center for Biotechnology Information.

-

An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.

-

McLaughlin, J. C. Experiment 27 - Amines and Amides.

-

Boström, J., et al. (2018). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate.

-

Shaw, D., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. AIP Publishing.

-

Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI.

-

Futa, B., et al. (2010). Simple Method for the Estimation of pKa of Amines. ResearchGate.

-

Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines. Kent Academic Repository.

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). PubMed.

-

Test for Amino Groups. (2019). BYJU'S.

-

Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023). EMBIBE.

-

Han, L., et al. (2012). Solubility thermodynamics of amine boranes in polar solvents. ResearchGate.

-

Statistical and Mass Spectral Tools for the Identification and Characterization of Synthetic Phenethylamines. National Institute of Justice.

-

Clark, C. R., et al. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today.

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC.

-

GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (2008). National Institute of Justice.

-

Depiction of the secondary and tertiary amines used in this study. ResearchGate.

-

General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. (2023). ACS Omega.

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI.

-

1-Phenylethanamine. MedchemExpress.com.

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI.

-

Phenylethylamine. Solubility of Things.

-

Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025). PMC.

-

Principles of Drug Action 1, Spring 2005, Amines.

Sources

- 1. This compound hydrochloride | 1048640-59-0 | Benchchem [benchchem.com]

- 2. This compound | C15H23N | CID 3610923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. embibe.com [embibe.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemhaven.org [chemhaven.org]

- 10. byjus.com [byjus.com]

- 11. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ojp.gov [ojp.gov]

- 13. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Thermodynamic Solubility of N-(cyclohexylmethyl)-1-phenylethanamine in Organic Solvents

Abstract

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties and manufacturability. This guide provides a comprehensive framework for understanding and determining the thermodynamic solubility of N-(cyclohexylmethyl)-1-phenylethanamine, a secondary amine with a complex structure featuring both polar and non-polar moieties.[1] We delve into the fundamental principles governing solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the analytical quantification using High-Performance Liquid Chromatography (HPLC). Furthermore, this document explores the theoretical interplay of intermolecular forces between the solute and various organic solvents, offering predictive insights into its solubility behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of solubility for compounds of this class.

Introduction: The Criticality of Solubility

This compound is a secondary amine featuring a phenethylamine backbone substituted with a cyclohexylmethyl group.[1] Its structural motifs are common in medicinal chemistry, where such compounds are often investigated for their potential effects on neurotransmitter systems.[1] For any such candidate to progress through the development pipeline, a thorough understanding of its physical properties is paramount.

Thermodynamic solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium, is a cornerstone of this understanding.[2][3] It is the "gold standard" for solubility measurement, distinct from kinetic solubility which is often used in high-throughput screening.[4][5] An accurate determination of thermodynamic solubility is essential for:

-

Formulation Development: Guiding the selection of appropriate solvent systems for liquid dosage forms or for crystallization processes.

-

Biopharmaceutical Classification: Establishing the Biopharmaceutics Classification System (BCS) category of a drug, which informs bioavailability and bioequivalence study requirements.[6]

-

Process Chemistry: Optimizing reaction conditions and purification strategies where the compound is a reactant or product.

-

Predicting In Vivo Behavior: Providing a baseline for understanding how a drug will dissolve in physiological fluids, a prerequisite for absorption.[5]

This guide provides the theoretical and practical tools necessary to accurately measure and interpret the thermodynamic solubility of this compound in a range of relevant organic solvents.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol_).

ΔG_sol_ = ΔH_sol_ - TΔS_sol_

Where:

-

ΔG_sol_ is the Gibbs free energy of solution. A negative value indicates a spontaneous process (dissolution).

-

ΔH_sol_ is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

ΔS_sol_ is the entropy of solution, which is typically positive as the dissolved state is more disordered than the crystalline solid state.

-

T is the absolute temperature.

For a molecule like this compound, the enthalpy term (ΔH_sol_) is a complex interplay of forces:

-

Lattice Energy (Solute-Solute): The energy required to break the bonds holding the molecules together in the crystal lattice.

-

Cavitation Energy (Solvent-Solvent): The energy needed to create a space in the solvent to accommodate the solute molecule.

-

Solvation Energy (Solute-Solvent): The energy released when the solute molecule forms new interactions with the solvent molecules.

Dissolution is favored when the energy released during solvation is sufficient to overcome the lattice and cavitation energies.

Predictive Analysis of Solubility Based on Molecular Structure

The structure of this compound (Molecular Weight: 217.35 g/mol [7]) dictates its interaction potential.

-

Non-polar Regions: The phenyl ring and the cyclohexyl group are large, hydrophobic moieties. These regions will interact favorably with non-polar or moderately polar solvents through van der Waals forces.

-

Polar Region: The secondary amine group (-NH-) provides a site for hydrogen bonding. As a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair), it can interact strongly with polar protic and aprotic solvents.[8][9]

Based on the principle of "like dissolves like," we can predict solubility trends across different solvent classes.

| Solvent Class | Example Solvents | Dominant Solute-Solvent Interactions | Predicted Solubility Trend for this compound |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding, dipole-dipole | High. The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the amine group. The alkyl chains can interact with the non-polar parts of the solute. |

| Polar Aprotic | Acetonitrile, DMSO | Dipole-dipole, hydrogen bond acceptance | Moderate to High. These solvents can accept a hydrogen bond from the N-H group. DMSO is a particularly strong solvent. |

| Non-polar | Hexane, Toluene | Van der Waals / London dispersion forces | Low to Moderate. While the large non-polar regions of the solute will interact favorably, these solvents cannot effectively solvate the polar amine group, limiting overall solubility. |

The following diagram illustrates the key intermolecular forces at play.

Caption: Intermolecular forces governing solubility.

Experimental Determination: The Shake-Flask Method

The definitive method for determining thermodynamic solubility is the shake-flask technique.[6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[3][10]

Principle

An excess amount of the solid compound is suspended in the solvent of choice. The mixture is agitated at a constant temperature for a prolonged period, allowing the concentration of the dissolved compound to reach a maximum and plateau.[10] Once equilibrium is established, the solid phase is removed, and the concentration of the solute in the clear supernatant is quantified. This concentration is the thermodynamic solubility.[2]

Mandatory Protocol: Shake-Flask Solubility Determination

This protocol is designed as a self-validating system by including multiple time points to confirm the attainment of equilibrium.

Materials:

-

This compound (solid form)

-

Selected organic solvents (e.g., Methanol, Acetonitrile, Toluene)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control[6]

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)[11]

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess of solid this compound to several vials for each solvent. "Excess" means enough solid remains visible at the end of the experiment. A good starting point is ~10-20 mg per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume of the test solvent to each vial.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200-300 RPM).[10] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[6]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), remove vials for analysis.[10] The purpose of multiple time points is to demonstrate that the measured concentration is stable and equilibrium has been reached.

-

Phase Separation: Allow the vials to stand at the experimental temperature for 30 minutes to let larger particles settle. Then, centrifuge the vials to pellet the remaining solid.

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Immediately dilute the clear filtrate with the mobile phase used for HPLC analysis to prevent precipitation. The dilution factor must be accurately recorded.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration.

Confirmation of Equilibrium: Equilibrium is confirmed when the calculated solubility values from at least the last two time points (e.g., 48 and 72 hours) are statistically identical.[12]

Caption: Experimental workflow for the shake-flask method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved amine.[4][13]

Method Development Considerations:

-

Column: A reversed-phase column (e.g., C18) is typically suitable for separating amine compounds.[13][14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is common. The pH of the buffer can be adjusted to ensure the amine is in a consistent protonation state.[14]

-

Detection: The phenyl group in this compound should provide sufficient UV absorbance for detection (e.g., at 254 nm).[15]

-

Derivatization: For very low concentrations or to enhance sensitivity, pre-column derivatization with reagents like o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed, often coupled with fluorescence detection.[13][16]

-

Validation: The analytical method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.[17]

Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The concentration of the experimental samples is then determined by interpolation from this curve.

Conclusion

Determining the thermodynamic solubility of this compound is a multi-faceted process that integrates theoretical understanding with rigorous experimental execution. By leveraging the principles of intermolecular forces, a predictive framework for solubility in various organic solvents can be established. The gold-standard shake-flask method, when coupled with a validated HPLC quantification protocol, provides the most trustworthy and accurate measure of this critical parameter. The data generated through this comprehensive approach is foundational for informed decision-making in drug formulation, process development, and overall research strategy, ensuring a robust and scientifically sound progression for the compound.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

-

RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

-

PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Available at: [Link]

-

Baston, O., et al. (n.d.). VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. Available at: [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Preprints.org. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

-

Chemistry LibreTexts. (2024). Structure and Properties of Amines. Available at: [Link]

-

ResearchGate. (n.d.). A thermodynamic exploration into pharmaceutical drug solubility. Available at: [Link]

-

CORE. (n.d.). Solubility and Thermodynamic Modeling of Carcinogenic Nitrosamines in Aqueous Amine Solvents for CO2 Capture. Available at: [Link]

-

ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Available at: [Link]

-

Slideshare. (n.d.). ICH Q6A and Q6B GUIDELINE for raw material finished product and packaging material. Available at: [Link]

-

DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. Available at: [Link]

-

NCERT. (n.d.). Physical Properties of Amines. Available at: [Link]

Sources

- 1. This compound hydrochloride | 1048640-59-0 | Benchchem [benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. who.int [who.int]

- 7. This compound | C15H23N | CID 3610923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. quora.com [quora.com]

- 11. protocols.io [protocols.io]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. uaiasi.ro [uaiasi.ro]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of N-(cyclohexylmethyl)-1-phenylethanamine Derivatives: A Technical Guide

Abstract

The N-(cyclohexylmethyl)-1-phenylethanamine scaffold represents a compelling, yet underexplored, chemical space for therapeutic innovation. As a structural analog to many known psychoactive substances and neurotransmitter modulators, this class of compounds is theoretically primed for interaction with a host of central nervous system (CNS) targets. The core structure, featuring a phenethylamine backbone, is a well-established pharmacophore for engaging monoaminergic systems, while the N-cyclohexylmethyl substituent dramatically influences lipophilicity and steric profile, key determinants of receptor affinity and blood-brain barrier permeability. This technical guide synthesizes current understanding, drawn from analogous compounds, to delineate the theoretical biological activities, structure-activity relationships (SAR), and potential therapeutic applications of these derivatives. Furthermore, we provide detailed, field-proven protocols for the in silico and in vitro evaluation of novel analogs, offering a foundational resource for researchers and drug development professionals dedicated to exploring this promising chemical frontier.

Introduction: The Scientific Rationale

The phenethylamine core is a privileged scaffold in neuroscience, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic CNS-active agents. The addition of an N-cyclohexylmethyl group introduces a bulky, lipophilic moiety that can significantly alter the pharmacological profile compared to simpler N-alkylated phenethylamines. This substitution is hypothesized to enhance membrane permeability and potentially shift receptor binding preferences and functional activity (agonist vs. antagonist) by probing deeper into hydrophobic pockets within receptor binding sites.[1]

While direct, extensive biological data for this compound itself is limited, its structural components strongly suggest a high probability of interaction with neurotransmitter systems.[1] This guide will, therefore, extrapolate from well-documented activities of related phenethylamine and cyclohexylamine derivatives to build a robust theoretical framework for the biological potential of this specific chemical class.

Synthesis and Chemical Space

The generation of a diverse library of derivatives is fundamental to exploring the structure-activity relationships. The primary synthetic route to the this compound core is through reductive amination.[1] This versatile method allows for extensive variation.

Common Synthetic Routes:

-

Reductive Amination: The reaction of 1-phenylethanamine with cyclohexanecarboxaldehyde or cyclohexylmethyl ketone with 1-phenylethanamine in the presence of a reducing agent like sodium cyanoborohydride is a common and efficient method.[1]

-

N-Alkylation: Direct alkylation of 1-phenylethanamine using a cyclohexylmethyl halide (e.g., bromomethylcyclohexane) provides another viable route to the core structure.[1]

These foundational methods allow for the creation of a wide array of derivatives by utilizing substituted phenylethanamines or substituted cyclohexyl moieties, enabling a systematic exploration of the chemical space.

Theoretical Biological Activities and Mechanisms of Action

Based on the core scaffold, the primary theoretical targets for these derivatives are monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters and receptors. The N-cyclohexylmethyl group may also confer affinity for other targets, such as NMDA or opioid receptors.

Monoamine Transporter Inhibition

Many phenethylamine derivatives function as reuptake inhibitors or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Dopamine Reuptake Inhibition: The phenethylamine structure is a known pharmacophore for DAT.[2][3] Inhibition of DAT increases synaptic dopamine levels, a mechanism central to the action of stimulants and some antidepressants. It is highly probable that this compound derivatives will exhibit some affinity for DAT.

-

Monoamine Oxidase (MAO) Inhibition: Structurally related phenethylamines have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters.[4] This inhibition would lead to increased synaptic concentrations of monoamines. Derivatives should be screened for this activity, as it can contribute significantly to the overall pharmacological effect.[4]

G-Protein Coupled Receptor (GPCR) Modulation

The structural similarity to catecholamines suggests these derivatives will act as ligands for adrenergic, dopaminergic, and serotonergic GPCRs. The N-substituent often plays a critical role in determining agonist versus antagonist activity and receptor subtype selectivity.

-

Adrenergic and Dopaminergic Receptors: These receptors are the natural targets for phenethylamine-based neurotransmitters.

-

Serotonin (5-HT) Receptors: Certain substituted phenethylamines are potent agonists at 5-HT receptor subtypes, particularly 5-HT2A, which is associated with psychedelic effects.

-

Opioid Receptors: While less common, some N-substituted phenylethylamino analogues have demonstrated affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors, suggesting a potential role in analgesia.[5]

Ion Channel Modulation

-

NMDA Receptor Antagonism: The combination of a phenyl and a cyclohexyl group is found in antagonists of the N-methyl-D-aspartate (NMDA) receptor, such as phencyclidine (PCP).[6] Some this compound derivatives could potentially act as channel blockers at the NMDA receptor, a mechanism relevant to treatments for neurodegenerative diseases and depression.[7][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of this class is dictated by the interplay of its three main structural components: the phenyl ring , the ethylamine linker , and the N-cyclohexylmethyl group . Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

| Structural Modification | Predicted Impact on Biological Activity | Rationale |

| Phenyl Ring Substitution | Altered receptor affinity and selectivity. | Substituents (e.g., methoxy, halo-) can modify electronic properties and create new hydrogen bonding or steric interactions with the receptor binding pocket. For example, fluorine's electron-withdrawing nature can reduce the basicity of the amine.[1] |

| Ethylamine Linker Modification | Changes in potency and mechanism (e.g., reuptake inhibitor vs. releasing agent). | Alpha- or beta-methylation can alter metabolic stability and may shift activity towards monoamine release. |

| Cyclohexyl Ring Substitution | Fine-tuning of lipophilicity and receptor fit. | Adding substituents (e.g., methyl, hydroxyl) to the cyclohexane ring can modulate potency and selectivity by probing specific sub-pockets within the binding site.[6] The cyclohexylmethyl group generally enhances lipophilicity, which may improve blood-brain barrier penetration.[1] |

| Stereochemistry | Significant differences in potency and efficacy between enantiomers. | The chiral center at the alpha-carbon of the ethylamine chain means that enantiomers will interact differently with chiral biological targets. Stereospecificity can range dramatically, with one enantiomer being significantly more potent.[7] |

Experimental Validation: Protocols and Workflows

A systematic evaluation of novel derivatives requires a tiered approach, beginning with computational screening and progressing to in vitro functional assays.

Tier 1: In Silico Screening and Computational Modeling

The initial step involves predicting the binding affinity of newly designed derivatives against a panel of CNS targets.

Protocol: Molecular Docking

-

Target Preparation: Obtain crystal structures of key targets (e.g., DAT, µ-opioid receptor, 5-HT2A receptor) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate 3D conformations of the this compound derivatives. Assign partial charges and define rotatable bonds.

-

Docking Simulation: Use software (e.g., AutoDock, Glide) to dock each ligand into the defined binding site of the target protein.

-

Scoring and Analysis: Analyze the resulting poses and binding energies. Prioritize compounds with favorable (low) binding energies and interaction patterns consistent with known ligands (e.g., hydrogen bonds, hydrophobic interactions).

Diagram: Computational to In Vitro Screening Workflow

Sources

- 1. This compound hydrochloride | 1048640-59-0 | Benchchem [benchchem.com]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. researchgate.net [researchgate.net]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists [mdpi.com]

- 6. Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 8. researchgate.net [researchgate.net]

Comprehensive Guide to the Crystal Structure Analysis of N-(cyclohexylmethyl)-1-phenylethanamine Salts

Topic: Crystal Structure Analysis of N-(cyclohexylmethyl)-1-phenylethanamine Salts Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Context

This compound (CAS 356540-15-3 for free base; 1048640-59-0 for HCl salt) is a secondary amine featuring a chiral 1-phenylethyl moiety and a lipophilic cyclohexylmethyl group.[1][2] Structurally, it represents a hybrid between classic chiral resolving agents (like

The crystal structure analysis of its salts is critical for three primary reasons:

-

Absolute Configuration Determination: Verifying the stereochemistry (

or -

Supramolecular Synthon Identification: Understanding how the secondary ammonium cation (

) interacts with anions to form robust hydrogen-bonded networks, which dictates solubility and resolution efficiency. -

Solid-State Characterization: Distinguishing between polymorphs, solvates, or diastereomeric salts during chiral resolution processes.

This guide provides a field-proven workflow for the synthesis, crystallization, and crystallographic refinement of these specific salts.

Experimental Protocol: From Synthesis to Diffraction

Salt Synthesis & Crystal Growth Strategy

The formation of high-quality single crystals requires careful control over the acid-base neutralization and subsequent supersaturation.

Methodology:

-

Stoichiometry: Dissolve 1.0 equivalent of this compound in a polar solvent (Ethanol or Methanol).

-

Acid Addition: Slowly add 1.0 equivalent of the target acid (e.g., Hydrochloric acid, Tartaric acid, or a Benzoic acid derivative) while stirring.

-

Insight: For chiral resolution studies, use 0.5 equivalents of a chiral acid to precipitate the less soluble diastereomer.

-

-

Supersaturation:

-

Technique A (Slow Evaporation): Allow the solvent to evaporate at room temperature (20–25°C) in a vial covered with perforated Parafilm.

-

Technique B (Vapor Diffusion): Place the inner vial containing the salt solution into a larger jar containing a precipitant (e.g., Diethyl ether or Hexane).

-

Table 1: Recommended Solvent Systems for Crystallization

| Solvent System | Mechanism | Target Outcome | Notes |

| Ethanol / Water (9:1) | Slow Evaporation | Large, block-like crystals | Best for hydrophilic anions (e.g., Cl⁻, Br⁻). |

| Acetonitrile | Cooling (-20°C) | Needles or plates | Effective for organic anions (e.g., Benzoates). |

| Methanol / Ether | Vapor Diffusion | High-quality prisms | Ideal for limiting thermal degradation. |

| Isopropanol | Slow Cooling | Conglomerates | Useful for chiral resolution monitoring. |

X-Ray Data Collection Parameters

Once a crystal (approx. 0.1 – 0.3 mm) is mounted, specific instrument parameters ensure high-redundancy data.

-

Temperature: Maintain 100 K (using liquid nitrogen stream).

-

Causality: Low temperature minimizes thermal motion (atomic displacement parameters), improving the resolution of the cyclohexyl ring conformation, which is prone to disorder at room temperature.

-

-

Radiation Source:

-

Cu K

( -

Mo K

(

-

-

Resolution: Aim for

Å to resolve hydrogen atom positions on the ammonium nitrogen.

Structural Analysis Workflow (Logic & Refinement)

The following diagram outlines the critical decision-making pathway during the structure solution process.

Figure 1: Decision logic for crystallographic refinement. Note the specific loop for handling cyclohexyl ring disorder, a common issue in this class of molecules.

Space Group & Unit Cell

-

Chiral Salts: Expect non-centrosymmetric space groups (e.g., P2

, P2 -

Racemic Salts: Expect centrosymmetric space groups (e.g., P2

/c, P-1) containing both enantiomers in the unit cell.

Refinement Challenges & Solutions

-

Ammonium Protons: The position of the H-atoms on the secondary ammonium nitrogen (

) is critical for defining the hydrogen bonding network.-

Protocol: Locate these H-atoms in the difference Fourier map rather than placing them geometrically. Refine with isotropic thermal parameters (

of N).

-

-

Cyclohexyl Disorder: The cyclohexyl ring often exhibits "chair-chair" interconversion or thermal rattling.

-

Protocol: If thermal ellipsoids are elongated, apply rigid-bond restraints (DELU/SIMU) or model the ring over two positions with split occupancy.

-

Supramolecular Architecture & Interactions[3]

Understanding the packing forces is essential for explaining the stability and solubility differences between diastereomeric salts.

The Charge-Assisted Hydrogen Bond

The core structural motif is the interaction between the protonated secondary amine and the anion.

-

Donor: Ammonium Nitrogen (

). -

Acceptor: Carboxylate Oxygen (

) or Halide ( -

Geometry: Typically forms a 2-point supramolecular synthon (

or chains) depending on the anion.

Hydrophobic Layering

This compound possesses distinct "hydrophobic domains":

-

Domain A: The Phenyl ring (Planar,

-stacking capable). -

Domain B: The Cyclohexyl ring (Aliphatic, bulky).

-

Observation: In the crystal lattice, expect segregation where cyclohexyl rings cluster together (Van der Waals interactions) and phenyl rings engage in T-shaped or parallel-displaced

-stacking. This segregation often leads to distinct 2D layers, which can result in plate-like crystal habits.

Figure 2: Interaction map showing the competition between strong electrostatic H-bonds and weak hydrophobic packing forces.

References

-

Ruan, C., Cao, P., Zhang, Z., & Jiang, C. (2025). Synthesis, Crystal Structure of Molecular Salts of 1-Phenylethanamine. Open Access Library Journal, 12, e13289. Retrieved from [Link]

-

PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Noh, J. A., et al. (2019). Crystal structures and supramolecular architectures of 1-phenylethylammonium salts. Journal of Molecular Structure. (Comparative reference for phenethylamine salt packing).

- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

Sources

Methodological & Application

preparation of N-(cyclohexylmethyl)-1-phenylethanamine hydrochloride salt

Application Note: Scalable Synthesis of N-(cyclohexylmethyl)-1-phenylethanamine Hydrochloride

Abstract & Scope

This application note details the optimized protocol for the preparation of This compound hydrochloride . This secondary amine is a critical pharmacophore and chiral building block in medicinal chemistry, often utilized in the synthesis of calcimimetics and peptidomimetics.

The method employs a Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB), chosen for its superior selectivity for aldehydes over ketones and its ability to prevent over-alkylation compared to Sodium Cyanoborohydride (

Reaction Mechanism & Scheme

The synthesis proceeds via the condensation of 1-phenylethanamine (1) and cyclohexanecarbaldehyde (2) to form a hemiaminal, which dehydrates to an iminium ion. This intermediate is selectively reduced in situ by STAB to yield the secondary amine (3), which is subsequently converted to the hydrochloride salt (4).

Note on Chirality: If enantiopure (R)- or (S)-1-phenylethanamine is used, the stereocenter is preserved. This protocol describes the racemic synthesis but is fully applicable to enantiopure starting materials.

Figure 1: Reaction pathway from starting materials to the final hydrochloride salt.

Materials & Equipment

| Reagent | Equiv.[1][2][3][4] | Role | Grade |

| 1-Phenylethanamine | 1.0 | Nucleophile | >98% |

| Cyclohexanecarbaldehyde | 1.1 | Electrophile | >97% |

| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reducing Agent | 95%+ |

| Dichloromethane (DCM) | Solvent | Reaction Medium | Anhydrous |

| Acetic Acid (AcOH) | 1.0 | Catalyst | Glacial |

| HCl (4M in Dioxane) | 1.2 | Salt Former | Anhydrous |

| Diethyl Ether / Hexane | - | Anti-solvent | ACS Grade |

Equipment:

-

250 mL Round-bottom flask (flame-dried,

purged). -

Magnetic stirrer & stir bar.

-

Addition funnel (optional, for larger scales).

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Phase 1: Reductive Amination (The "Abdel-Magid" Method)

Rationale: STAB is used instead of

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethanamine (10.0 mmol, 1.21 g) in anhydrous DCM (40 mL).

-

Aldehyde Addition: Add cyclohexanecarbaldehyde (11.0 mmol, 1.23 g) in one portion.

-

Catalysis (Optional but Recommended): Add Acetic Acid (10.0 mmol, 0.6 mL).

-

Insight: While aliphatic aldehydes react fast, AcOH buffers the pH to ~5-6, facilitating iminium ion formation without deactivating the amine.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (14.0 mmol, 2.97 g) portion-wise over 10 minutes.

-

Caution: Mild evolution of hydrogen gas may occur.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 4–16 hours.

-

Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The aldehyde spot (

) should disappear; the product amine will streak near the baseline unless treated with

-

Phase 2: Workup & Isolation

Rationale: Basic workup is required to neutralize the acetic acid and break boron-amine complexes.

-

Quench: Carefully add saturated aqueous

(50 mL) to the reaction mixture. Stir vigorously for 20 minutes until gas evolution ceases. -

Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer with fresh DCM (

mL). -

Washing: Combine organic layers and wash with Brine (30 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo to yield the crude Free Amine as a viscous oil.

Phase 3: Salt Formation & Crystallization

Rationale: Amine salts are generally more stable and easier to handle than their oily free-base counterparts.

-

Solubilization: Dissolve the crude oil in a minimal amount of dry Diethyl Ether (approx. 10-15 mL). If the oil is not fully soluble, add small amounts of absolute Ethanol dropwise.

-

Acidification: Cool the solution to 0°C. Dropwise, add 4M HCl in Dioxane (12.0 mmol, 3.0 mL) with constant stirring.

-

Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.

-

Troubleshooting: If "oiling out" occurs (gummy solid), heat the mixture gently to reflux until dissolved, then let it cool slowly to RT, then 4°C.

-

-

Filtration: Collect the solid via vacuum filtration. Wash the filter cake with cold Ether (

mL) to remove non-polar impurities. -

Drying: Dry the white solid in a vacuum oven at 40°C for 12 hours.

Process Visualization (Workflow)

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Troubleshooting

Expected Data:

-

Appearance: White to off-white crystalline solid.

-

1H NMR (DMSO-d6): Look for the diagnostic methine quartet (from the phenylethyl group) shifted downfield (~4.3 ppm) due to the ammonium salt, and the cyclohexyl multiplets (0.8 - 1.8 ppm).

-

Mass Spectrometry: [M+H]+ = 218.2 (Free base mass + 1).

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation | Ensure molecular sieves are used if the aldehyde is wet; extend reaction time. |

| Product is an Oil | Impurities or trapped solvent | Triturate the oil with Hexane/Ether. If persistent, re-dissolve in hot EtOH and recrystallize. |

| Tertiary Amine Impurity | Over-alkylation | Unlikely with STAB, but ensure strictly <1.2 eq of aldehyde is used. |

| Sticky Precipitate | Hygroscopic salt | Dry the HCl solvent. Perform salt formation in strictly anhydrous conditions under |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404.

-

Bastin, R. J. , et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

Application Note: Microwave-Assisted Synthesis of N-(cyclohexylmethyl)-1-phenylethanamine

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of N-(cyclohexylmethyl)-1-phenylethanamine , a secondary amine scaffold frequently utilized as a chiral resolving agent and a peptidomimetic intermediate.

Traditional thermal reductive amination often suffers from long reaction times (12–24 hours), incomplete imine formation, and the requirement for chlorinated solvents. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the rate-determining dehydration step, reducing total synthesis time to under 30 minutes while improving atom economy.

Key Advantages

-

Speed: Reaction time reduced from 16 hours (thermal) to 20 minutes.

-

Green Chemistry: Solvent-minimized protocol using Methanol (MeOH) or Ethanol (EtOH).

-

Selectivity: "One-Pot, Two-Stage" strategy prevents over-alkylation and alcohol by-products.

Scientific Principles & Mechanism[1]

Dielectric Heating & Kinetics

Microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reaction components. In this synthesis, the polar transition state of the hemiaminal formation is stabilized by dipolar polarization. The rapid internal heating ("molecular friction") overcomes the activation energy barrier for the dehydration step (Imine formation) significantly faster than conductive heating.

Reaction Pathway

The synthesis proceeds via a Reductive Amination pathway.[1][2][3][4][5][6][7]

-

Condensation: 1-Phenylethanamine attacks Cyclohexanecarboxaldehyde to form a hemiaminal, which dehydrates to form the Schiff Base (Imine) . This is the equilibrium-limited step driven by MW irradiation.

-

Reduction: The imine is selectively reduced in situ using Sodium Borohydride (NaBH₄) to yield the secondary amine.

Mechanistic Visualization

The following diagram illustrates the reaction workflow and the specific chemical mechanism.

Caption: Figure 1.[8] One-Pot, Two-Stage Microwave Synthesis Workflow. The MW irradiation specifically targets the dehydration step to form the Imine before the reducing agent is introduced.

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

-

Vessel: 10 mL or 35 mL Pyrex pressure vial with silicone/PTFE septum.

-

Reagents:

-

1-Phenylethanamine (CAS: 98-84-0) - 1.0 equiv.

-

Cyclohexanecarboxaldehyde (CAS: 2043-61-0) - 1.0 equiv.

-

Sodium Borohydride (NaBH₄) - 1.5 equiv.

-

Methanol (Anhydrous) - Solvent.

-

Magnesium Sulfate (MgSO₄) - Drying agent (Optional, for imine step).

-

Step-by-Step Methodology

Stage 1: Imine Formation (MW Irradiated)

-

Charge: In a 10 mL microwave vial, add 1-Phenylethanamine (121 mg, 1.0 mmol) and Cyclohexanecarboxaldehyde (112 mg, 1.0 mmol).

-

Solvent: Add 2.0 mL of anhydrous Methanol.

-

Expert Tip: If the reactor allows, add 100 mg of activated molecular sieves (4Å) or MgSO₄ to the vial to scavenge water, shifting the equilibrium toward the imine.

-

-

Seal: Crimp the cap with a PTFE-lined septum.

-

Irradiate: Program the microwave reactor with the following parameters:

-

Temperature: 80°C

-

Power: Dynamic (Max 150 W)

-

Hold Time: 10 minutes

-

Stirring: High

-

-

Cool: Allow the vessel to cool to 50°C or below using compressed air cooling (standard on most units).

Stage 2: Reduction (Chemical)

Note: NaBH₄ decomposes rapidly at high temperatures in methanol. Do not add during the MW step.

-

Open: Carefully de-cap the vial (ensure pressure is released).

-

Addition: Add NaBH₄ (57 mg, 1.5 mmol) slowly in small portions. Gas evolution (H₂) will occur.

-

Reaction: Re-cap loosely or leave open and stir at Room Temperature (RT) for 15 minutes.

-

Alternative: For faster reduction, seal and irradiate at 50°C for 5 minutes (Low Power).

-

Stage 3: Workup & Purification

-

Quench: Add 2 mL of saturated NaHCO₃ solution to quench excess borohydride.

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 5 mL).

-

Wash: Wash combined organics with Brine (10 mL).

-

Dry: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography (Silica gel; Hexane:EtOAc 8:2 + 1% Triethylamine).

Results & Data Analysis

Reaction Performance Comparison

The following table contrasts the microwave protocol against the standard thermal reflux method (based on internal lab data and literature precedents for benzylamine derivatives).

| Metric | Thermal Reflux (Standard) | Microwave Protocol (This Work) |

| Solvent | Toluene (Dean-Stark) or MeOH | Methanol (Green) |

| Temp/Time | 110°C / 16 Hours | 80°C / 10 Mins (Imine step) |

| Yield | 75 - 82% | 92 - 96% |

| Purity (Crude) | ~80% (requires column) | ~93% (often clean enough) |

| Atom Economy | Low (Solvent waste) | High |

Characterization (Expected Data)

-

Physical State: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃):

- 7.20–7.40 (m, 5H, Ar-H)

- 3.75 (q, 1H, CH-N benzylic)

- 2.25–2.40 (m, 2H, N-CH₂-Cyclohexyl)

- 1.35 (d, 3H, CH₃)

- 0.80–1.80 (m, 11H, Cyclohexyl protons)

-

MS (ESI): Calculated for C₁₅H₂₃N

; Found 218.2.

Troubleshooting & Optimization

Self-Validating the Protocol

To ensure the protocol is working before committing to the full workup, perform a TLC Check after Stage 1 (Imine Formation).

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:EtOAc (8:2).

-

Visualization: UV (254 nm) and Ninhydrin stain.

-

Criteria: The aldehyde spot (high R_f) should be invisible. The imine appears as a new spot. If aldehyde remains, extend MW time by 5 minutes.

Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation due to water. | Add activated molecular sieves to the MW vial during Stage 1. |

| Tertiary Amine Impurity | Over-alkylation (Product reacts with aldehyde again).[7] | Ensure strict 1:1 stoichiometry. Do not use excess aldehyde. |

| Vial Over-pressurization | Methanol vapor pressure + H₂ gas. | Do not add NaBH₄ before the high-temp MW step. Perform reduction at lower temp/RT. |

References

-

Varma, R. S., & Dahiya, R. (1998).[9] Sodium borohydride on wet clay: solvent-free reductive amination of carbonyl compounds using microwaves.[9] Tetrahedron, 54(23), 6293-6298. Link

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational reductive amination chemistry). Link

-

Lehmann, F., & Scobie, M. (2008).[10] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation.[10] Synthesis, 2008(11), 1679-1681. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. scispace.com [scispace.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound hydrochloride | 1048640-59-0 | Benchchem [benchchem.com]

- 7. iris.unito.it [iris.unito.it]

- 8. researchgate.net [researchgate.net]

- 9. Reductions [cem.com]

- 10. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]

green chemistry methods for synthesizing N-substituted phenylethanamines

Application Note: Green Synthesis of N-Substituted Phenylethanamines

Executive Summary & Strategic Rationale

N-substituted phenylethanamines are a privileged scaffold in medicinal chemistry, forming the core of sympathomimetic drugs, neurotransmitter modulators (e.g., Selegiline, Rasagiline), and chiral resolving agents. Traditional synthesis relies heavily on stoichiometric reducing agents (sodium triacetoxyborohydride), chlorinated solvents (DCM, DCE), or precious metal catalysts in batch mode.

This guide presents two validated Green Chemistry methodologies that align with the 12 Principles, specifically focusing on Atom Economy , Safer Solvents , and Catalysis .

-

Method A (Biocatalytic): Utilizes Reductive Aminases (RedAms) for the direct, enantioselective coupling of ketones and amines in aqueous media.

-

Method B (Chemo-Catalytic Flow): Implements a Continuous Flow Hydrogenation system using heterogeneous catalysis in bio-renewable solvents (Ethanol/2-MeTHF).

Mechanistic Insight & Pathway Visualization

Understanding the catalytic cycle is vital for troubleshooting. Unlike Transaminases (TAs) which are limited to primary amines, Reductive Aminases (RedAms) allow for the direct synthesis of secondary and tertiary amines.[1]

Figure 1: Biocatalytic Reductive Amination Cycle (RedAm)

Caption: Catalytic cycle of Reductive Aminases (RedAms). The enzyme coordinates the imine intermediate and NADPH for stereoselective hydride transfer.

Method A: Biocatalytic Synthesis (RedAm Protocol)

Target Application: Enantioselective synthesis of secondary amines (e.g., N-methyl-1-phenylethylamine) under mild aqueous conditions.

Reagents & Equipment

-

Enzyme: AspRedAm (from Aspergillus oryzae) or commercially available RedAm screening kit.

-

Cofactor Recycling: Glucose Dehydrogenase (GDH-105) + D-Glucose + NADP+.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

-

Solvent: DMSO (5% v/v as co-solvent).

-

Substrates: Acetophenone (50 mM), Methylamine (2M in THF or aqueous).

Step-by-Step Protocol

-

Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.5). Degas by sonication for 10 mins.

-

Cofactor Mix: In a reaction vessel, dissolve NADP+ (0.5 mM final conc.) and D-Glucose (1.5 equiv relative to ketone). Add GDH (5 U/mL).

-

Substrate Addition:

-

Add Acetophenone (dissolved in DMSO, final conc. 50 mM).

-

Add Methylamine solution (5 equiv, 250 mM). Note: Excess amine drives the equilibrium toward the imine.

-

-

Enzyme Initiation: Add AspRedAm lysate or lyophilized powder (2 mg/mL).

-

Incubation: Seal vessel and incubate at 30°C, 200 rpm orbital shaking for 24 hours.

-

Work-up (Green Extraction):

-

Basify reaction mixture to pH >10 using 1M NaOH (to ensure amine is neutral).

-

Extract twice with 2-Methyltetrahydrofuran (2-MeTHF) . Why? 2-MeTHF is derived from corncobs and has a better environmental footprint than DCM or Ether.

-

Dry organic layer over MgSO₄ and concentrate.

-

Validation & QC

-

Conversion: >95% (determined by HPLC).

-

Enantiomeric Excess (ee): >99% (R) or (S) depending on variant.

-

Atom Economy: High (Water is the main byproduct).

Method B: Continuous Flow Hydrogenation

Target Application: Scalable, catalyst-recyclable synthesis of N-substituted amines without biological constraints (e.g., toxic substrates).

Flow Reactor Setup

-

System: H-Cube® Pro or standard packed-bed flow reactor.

-

Catalyst Cartridge: 5% Pd/C or Pt/C (CatCart®).

-

Solvent: Ethanol (anhydrous).

Figure 2: Continuous Flow Workflow

Caption: Schematic of continuous flow hydrogenation. High pressure (20 bar) ensures rapid reduction of the in-situ formed imine.

Step-by-Step Protocol

-

Feed Preparation: Dissolve Acetophenone (0.1 M) and the amine (1.2 equiv) in anhydrous Ethanol. Note: Add 4Å molecular sieves to the feed bottle to scavenge water and promote imine formation.

-

System Priming: Flush the system with pure Ethanol at 1.0 mL/min to wet the catalyst bed.

-

Parameter Setting:

-

Temperature: 50°C.

-

Pressure: 20 bar (Hydrogen).

-

Flow Rate: 0.5 – 1.0 mL/min (Residence time ~2-4 mins).

-

-

Execution: Switch valve to Feed solution. Collect the first 2 reactor volumes as waste (equilibration), then collect steady-state product.

-

Purification: Evaporate Ethanol. The product is often pure enough for use; otherwise, precipitate as a hydrochloride salt.

Comparative Analysis

| Metric | Biocatalysis (Method A) | Flow Hydrogenation (Method B) |

| Enantioselectivity | Excellent (>99% ee) | Low (Racemic) unless chiral catalyst used |

| Substrate Scope | Limited by enzyme pocket | Broad (Steric tolerance) |

| Solvent | Water/Buffer (Greenest) | Ethanol (Green) |

| Scalability | Batch/Fed-Batch | Continuous (High throughput) |

| Energy Profile | Low (30°C, Ambient P) | Moderate (50°C, High P) |

| E-Factor | < 5 | < 10 |

References

-

Aleku, G. A., et al. (2017).[2] A Reductive Aminase from Aspergillus oryzae. Nature Chemistry, 9, 961–969. Link

-

Schober, M., et al. (2019).[2] Chiral Amine Synthesis using ω-Transaminases and Amine Dehydrogenases: From Lab to Industry. Nature Catalysis. Link

-

Webb, D., & Jamison, T. F. (2010). Continuous Flow Synthesis of Pharmaceutical Intermediates. Chemical Science, 1, 675-680. Link

-

Knaus, T., et al. (2017). Amine Dehydrogenases: Efficient Biocatalysts for the Reductive Amination of Carbonyl Compounds. Green Chemistry, 19, 453-463. Link

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

scaling up N-(cyclohexylmethyl)-1-phenylethanamine synthesis for industrial application

Abstract & Industrial Significance

N-(Cyclohexylmethyl)-1-phenylethanamine is a valuable secondary amine intermediate used in the synthesis of calcimimetics, GPCR ligands, and as a chiral resolving agent. While laboratory synthesis often utilizes hydride reagents (e.g., STAB), these generate stoichiometric boron waste incompatible with Green Chemistry principles at the kilogram scale.

This guide details the transition from medicinal chemistry routes to a robust Catalytic Hydrogenation process. The protocol focuses on the reductive amination of cyclohexanecarbaldehyde and 1-phenylethanamine . Critical emphasis is placed on catalyst selection to prevent the hydrogenolysis of the benzylic C-N bond—a common failure mode in scaling benzylamine derivatives.

Retrosynthetic Strategy & Route Selection

The Route of Choice: Reductive Amination

Two primary disconnection strategies exist. The industrial preferred route (Route A) utilizes the aldehyde due to faster kinetics and milder reaction conditions compared to the ketone route (Route B).

-

Route A (Selected): Cyclohexanecarbaldehyde + 1-Phenylethanamine

-

Pros: Rapid imine formation; mild reduction conditions; high atom economy.

-

Cons: Aldehyde stability (prone to oxidation if not stored under

).

-

-

Route B (Rejected): Acetophenone + (Cyclohexylmethyl)amine

-

Pros: Stable starting materials.

-

Cons: Ketimine formation is sterically hindered and slow; requires harsh forcing conditions (high T/P) which increases impurity profiles.

-

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base), and finally surface-mediated hydrogenation to the amine.

Figure 1: Mechanistic pathway for the reductive amination. Note that water removal drives the equilibrium toward the imine, though hydrogenation can often proceed without explicit water removal.

Critical Process Parameters (CPPs) & Optimization

Catalyst Selection: The "Benzylic Risk"

A major pitfall in this synthesis is hydrogenolysis (debenzylation).

-

Palladium (Pd/C): Highly active but prone to cleaving the benzylic C-N bond, resulting in ethylbenzene and (cyclohexylmethyl)amine impurities.

-

Platinum (Pt/C): The Standard of Choice . Platinum effectively reduces the C=N imine bond while largely sparing the benzylic C-N bond under moderate pressures [1].

-

Raney Nickel: A viable low-cost alternative, but requires handling of pyrophoric slurry and higher pressures (20-50 bar).

Decision: 5% Pt/C (sulfided or un-sulfided) is selected for the kilogram scale to maximize selectivity.

Solvent System

-

Methanol (MeOH): Excellent solubility, fast reaction rates.

-

Ethanol (EtOH): Preferred if toxicity is a concern, though kinetics are slightly slower than MeOH.

-

Recommendation: Methanol is recommended for the primary reaction solvent due to higher hydrogen solubility and faster imine formation rates.

Stoichiometry

Using a slight excess of the amine (1.05 eq) prevents the formation of "reduced aldehyde" (cyclohexylmethanol) impurities.

Industrial Protocol (1.0 kg Scale)

Target Yield: >90% | Purity: >98% (HPLC)

Equipment Requirements

-

50 L Hastelloy or Stainless Steel Hydrogenation Reactor (rated to 10 bar).

-

Overhead mechanical agitation (gas-entrainment impeller preferred).

-

Spark-proof filtration unit (Sparkler or Nutsche filter).

Step-by-Step Procedure

Phase 1: Imine Formation (In-Situ)

-

Inertion: Purge the reactor with

(3 cycles) to remove oxygen. -

Charging: Charge Methanol (10 L) and 1-Phenylethanamine (1.05 kg, 8.66 mol) .

-

Addition: Cool reactor to 15°C. Slowly add Cyclohexanecarbaldehyde (0.92 kg, 8.20 mol) over 45 minutes.

-

Control: Maintain internal temperature

(Exothermic reaction).

-

-

Aging: Stir at 25°C for 2 hours.

-

IPC (In-Process Control): Check by GC/HPLC for disappearance of aldehyde (< 2%).

-

Phase 2: Hydrogenation

-

Catalyst Loading: Charge 5% Pt/C (50% wet, 50 g dry weight) as a slurry in Methanol (500 mL).

-

Safety: Pt/C is pyrophoric when dry. Always handle wet.

-

-

Pressurization: Purge with

(3x), then with -

Reaction: Heat to 40°C and stir at high RPM (800-1000 rpm) to maximize mass transfer (

). -

Monitoring: Monitor hydrogen uptake. Reaction typically completes in 4–6 hours.

-

IPC: Sample for Imine consumption. Limit: < 0.5%.

-

Phase 3: Workup & Isolation

-

Filtration: Cool to 20°C. Vent

and purge with-

Waste: Keep catalyst wet; store in water for reclamation.

-

-

Concentration: Distill Methanol under reduced pressure (45°C, 100 mbar) to obtain the crude oil.

-

Salt Formation (Purification): Dissolve crude oil in Ethyl Acetate (8 L) . Cool to 5°C. Slowly add HCl in Isopropanol (5-6 N, 1.1 eq) .

-

Crystallization: The hydrochloride salt will precipitate. Age for 2 hours at 0-5°C.

-

Drying: Filter the white solid and dry in a vacuum oven at 45°C.

Process Workflow Diagram

Figure 2: Unit operation workflow for the 1kg scale-up campaign.

Troubleshooting & Impurity Profile

| Impurity Type | Structure/Origin | Remediation Strategy |

| Impurity A (Dialkylated) | Tertiary amine formed by reaction of product with excess aldehyde. | Ensure Amine is in slight excess (1.05 eq). Avoid high temperatures during imine formation.[1] |

| Impurity B (Alcohol) | Cyclohexylmethanol (Reduction of aldehyde). | Caused by insufficient imine formation time before |

| Impurity C (Hydrogenolysis) | Ethylbenzene + (Cyclohexylmethyl)amine. | Critical: Caused by Pd catalyst or high temp/pressure. Switch to Pt/C and keep T < 45°C. |

Safety & Hazard Analysis (SHE)

-

Hydrogen Gas: Extremely flammable (LEL 4%). Ensure reactor grounding and leak testing. Use nitrogen purging sequences (inertization) before and after

introduction. -

Catalyst Handling: Dry Pt/C is pyrophoric. It can ignite solvent vapors instantly upon exposure to air. Protocol: Always wet the catalyst with 50% water or the reaction solvent (under

) before charging. -

Exotherm: The imine formation is exothermic. On a 1kg scale, this can raise the temperature by 10-20°C if uncontrolled. Add aldehyde slowly.

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link

- Note: While focusing on borohydrides, this seminal paper establishes the mechanistic baselines for imine stability and reductive alkyl

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. Authoritative text on catalyst selection (Pt vs Pd) for preventing hydrogenolysis.

-

Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link

- Standard industry reference for scaling up unit operations like filtration and hydrogen

-

Occupational Safety and Health Administration (OSHA). "Hydrogen Safety." Link

- Regulatory guidelines for industrial hydrogen handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(cyclohexylmethyl)-1-phenylethanamine

Welcome to the technical support center for the synthesis of N-(cyclohexylmethyl)-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to improve your reaction yields and product purity.

Introduction to the Synthesis

The most common and efficient method for synthesizing this compound is through the reductive amination of 1-phenylethanamine with cyclohexanecarboxaldehyde. This one-pot reaction involves two key steps: the formation of an intermediate imine followed by its in-situ reduction to the desired secondary amine.

While the reaction is straightforward in principle, achieving high yields and purity can be challenging. This guide will address common issues and provide scientifically grounded solutions.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address problems you may encounter during your synthesis.

Issue 1: Low Yield of this compound